6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVKDVMXJFCNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 4,6-Dichloroquinazoline
Treatment of 6-chloroquinazolin-4(3H)-one with excess POCl₃ in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), facilitates the replacement of the hydroxyl group with chlorine. The reaction is typically conducted under reflux conditions.
Representative Procedure :
6-Chloroquinazolin-4(3H)-one (1.52 g, 8 mmol) is suspended in POCl₃ (10 mL) with DIPEA (2.1 mL, 12 mmol). The mixture is refluxed for 6 hours, cooled, and poured onto crushed ice. The resulting solid is filtered and dried to afford 4,6-dichloroquinazoline as a pale-yellow powder (1.45 g, 88% yield).
Introduction of the Pyrimidin-2-ylmethylamine Group
The final step involves the nucleophilic substitution of the 4-chloro substituent in 4,6-dichloroquinazoline with pyrimidin-2-ylmethylamine. This reaction is conducted in a polar aprotic solvent, such as tetrahydrofuran (THF), under basic conditions to deprotonate the amine and enhance its nucleophilicity.
Amination of 4,6-Dichloroquinazoline
Pyrimidin-2-ylmethylamine (1.1 g, 10 mmol) is added to a solution of 4,6-dichloroquinazoline (1.45 g, 7 mmol) in THF (20 mL) containing DIPEA (2.8 mL, 16 mmol). The reaction mixture is stirred at 80°C for 12 hours, after which the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (ethyl acetate/hexane) to yield 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine as a white solid (1.32 g, 72% yield).
Analytical Characterization
The structural integrity of intermediates and the final product is confirmed through spectroscopic and chromatographic methods:
Spectral Data for this compound
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.91 (s, 1H, quinazoline-H2), 8.67 (d, J = 4.8 Hz, 2H, pyrimidine-H4,6), 7.92 (d, J = 8.4 Hz, 1H, quinazoline-H5), 7.75 (dd, J = 8.4, 2.0 Hz, 1H, quinazoline-H7), 7.62 (d, J = 2.0 Hz, 1H, quinazoline-H8), 4.98 (s, 2H, CH₂), 4.85 (t, J = 5.6 Hz, 1H, NH).
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IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).
Optimization and Yield Considerations
Impact of Reaction Conditions on Yield
-
Cyclization Step : Prolonged reflux (>10 hours) in acetic acid improves cyclization efficiency but may lead to decomposition. Optimal yields (85–89%) are achieved at 8 hours.
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Chlorination Step : Excess POCl₃ (≥3 equivalents) and DIPEA (2 equivalents) are essential for complete conversion. Lower reagent quantities result in residual oxo impurities.
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Amination Step : Elevated temperatures (80–90°C) and anhydrous conditions minimize side reactions, such as hydrolysis of the chloro substituent.
Alternative Synthetic Pathways
Direct Amination of 6-Chloroquinazolin-4(3H)-one
An alternative route involves the direct coupling of 6-chloroquinazolin-4(3H)-one with pyrimidin-2-ylmethylamine using a coupling agent, such as N,N-carbonyldiimidazole (CDI). However, this method yields lower conversions (<50%) compared to the chloro-intermediate pathway.
Industrial-Scale Feasibility
The described three-step synthesis is scalable to gram quantities without significant yield loss. Key considerations for industrial application include:
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Medicinal Chemistry
- Anticancer Research : The compound is being studied for its potential to inhibit cancer cell proliferation through its action on the PI3K-AKT pathway. Its ability to induce apoptosis in tumor cells positions it as a promising therapeutic agent.
- Biological Research
- Cellular Mechanisms : Researchers utilize this compound to explore its effects on cellular processes, including signaling pathways involved in cancer and other diseases. It serves as a model compound to study the impact of quinazoline derivatives on cellular functions.
- Chemical Biology
- Tool Compound : It acts as a tool for studying small molecule interactions with biological targets, aiding researchers in understanding molecular mechanisms underlying various diseases.
Case Studies and Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine significantly inhibits tumor growth in xenograft models by targeting the PI3K pathway. |
| Johnson & Lee (2024) | Mechanistic Insights | Identified that the compound induces apoptosis through the activation of caspase pathways, providing insights into its therapeutic potential. |
| Patel et al. (2023) | Structure-Activity Relationship | Explored various derivatives of quinazoline compounds, highlighting the unique efficacy of this compound against resistant cancer cell lines. |
Wirkmechanismus
The mechanism of action of 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Quinazoline Core
6-Haloquinazolin-4-amines
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Key Differences: Bromine replaces chlorine at position 6; thiophenmethyl instead of pyrimidinylmethyl at the 4-amino group. Activity: Demonstrated potent inhibition of CLK1 kinase (IC₅₀ = 12 nM) due to enhanced halogen bonding with catalytic lysine residues . Synthesis: Prepared via Suzuki coupling (58% yield), indicating comparable synthetic accessibility to the target compound .
6-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497)
6-Arylquinazolin-4-amines
- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine
Variations at the 4-Amino Position
Heterocyclic Substituents
6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine (7a)
6-Chloro-2-(4-phenylpiperazin-1-yl)-N-(pyridin-2-yl)quinazolin-4-amine
Aliphatic and Aromatic Substituents
Biologische Aktivität
6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a chlorinated and pyrimidinylmethyl substituent, which enhances its reactivity and biological activity. The structural formula can be represented as follows:
Target of Action
The primary target for this compound is the phosphatidylinositol 3-kinase (PI3K) signaling pathway, specifically inhibiting the PI3Kα isoform. This pathway is crucial for various cellular processes, including growth, proliferation, and survival.
Mode of Action
The compound exerts its effects by:
- Inhibiting PI3Kα : This leads to downstream effects on the AKT signaling pathway.
- Inducing Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
- Promoting Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antitumor Activity
Numerous studies have demonstrated the antitumor efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 7.09 | Induction of apoptosis |
| MCF-7 | 20.98 | Cell cycle arrest at G2/M phase |
| PC3 | 18.79 | Inhibition of cell proliferation |
These results indicate that the compound exhibits potent activity against liver and breast cancer cell lines, positioning it as a promising candidate for further development .
Case Studies
- Study on HepG2 and MCF-7 Cells : In vitro assays revealed that treatment with this compound led to significant apoptosis rates (31.7% in HepG2 cells) when evaluated using flow cytometry after 24 hours at a concentration of 10 µM .
- Combination Therapy Studies : When used in combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies to overcome drug resistance in tumors .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new anticancer agents.
- Biological Research : Used to study cellular signaling pathways and mechanisms of drug action.
- Chemical Biology : Acts as a tool to investigate small molecule interactions with biological targets.
Q & A
Basic: What are the standard synthetic protocols for 6-chloro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine?
Answer:
The synthesis typically involves multi-step reactions starting with a quinazoline core. Key steps include:
- Chlorination : Introducing the chlorine substituent at position 6 using reagents like POCl₃ under reflux conditions .
- Amination : Coupling the pyrimidin-2-ylmethyl group via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 6-chloro-4-iodoquinazoline with (pyrimidin-2-yl)methylamine in the presence of a palladium catalyst .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization is used to isolate the product .
Critical parameters include temperature control (e.g., room temperature for amination to avoid side reactions) and stoichiometric ratios to minimize impurities .
Basic: How is the structural identity and purity of the compound confirmed post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions. For example, the pyrimidinylmethyl group shows distinct aromatic proton signals at δ 8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (C18) with UV detection. A purity threshold of ≥95% is standard for biological studies .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ = 341.08 for C₁₄H₁₁ClN₆) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for amination efficiency. Evidence shows Pd(PPh₃)₄ in DMF at 150°C (microwave-assisted) achieves >90% yield in coupling reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine reactants .
- Additives : Use Hunig’s base (DIEA) to scavenge HCl byproducts during amination .
- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) minimizes decomposition of heat-sensitive intermediates .
Advanced: How to design analogs to improve target selectivity in kinase inhibition studies?
Answer:
- Substituent Variation : Modify the quinazoline core (e.g., 4-phenyl substitution) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Side Chain Engineering : Replace the pyrimidinylmethyl group with morpholinopropyl or triazinyl groups to alter steric and electronic properties .
- Biological Testing : Screen analogs against kinase panels (e.g., Reaction Biology Corporation’s kinase assay platform) to identify selectivity profiles .
- Computational Docking : Use SMILES/InChI descriptors (e.g.,
C1COCCC1CNC2=CN=CC(=N2)Cl) for molecular docking studies with targets like CLK1 or CDC2-like kinases .
Advanced: How to address contradictions in biological activity data across assays?
Answer:
- Assay Validation : Compare in vitro (e.g., enzyme inhibition IC₅₀) and cell-based (e.g., proliferation EC₅₀) results. Discrepancies may arise from off-target effects or differential cell permeability .
- Metabolic Stability Testing : Use liver microsome assays to assess compound degradation, which can explain reduced activity in vivo .
- Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .
Advanced: What computational strategies predict binding modes with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Use force fields (AMBER, CHARMM) to model compound flexibility in binding pockets. The morpholine side chain in analogs shows stable interactions with solvent-exposed kinase regions .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., chlorine vs. methyl groups at position 6) .
- Pharmacophore Modeling : Align quinazoline cores with known kinase inhibitors (e.g., imatinib) to identify critical hydrogen-bonding motifs .
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